

Core Chemical Identity & Physicochemical Properties

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Compound of Interest

Compound Name: 2,6-Dichloro-4-(chloromethyl)pyridine

CAS No.: 101990-72-1

Cat. No.: B020185

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2,6-Dichloro-4-(chloromethyl)pyridine is a substituted pyridine derivative whose utility stems from its distinct and differentially reactive chlorine substituents. Its unique structure makes it an important intermediate in the synthesis of a wide range of target molecules in the pharmaceutical and agrochemical industries.^{[1][2]}

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

- CAS Number: 101990-72-1^{[3][4]}

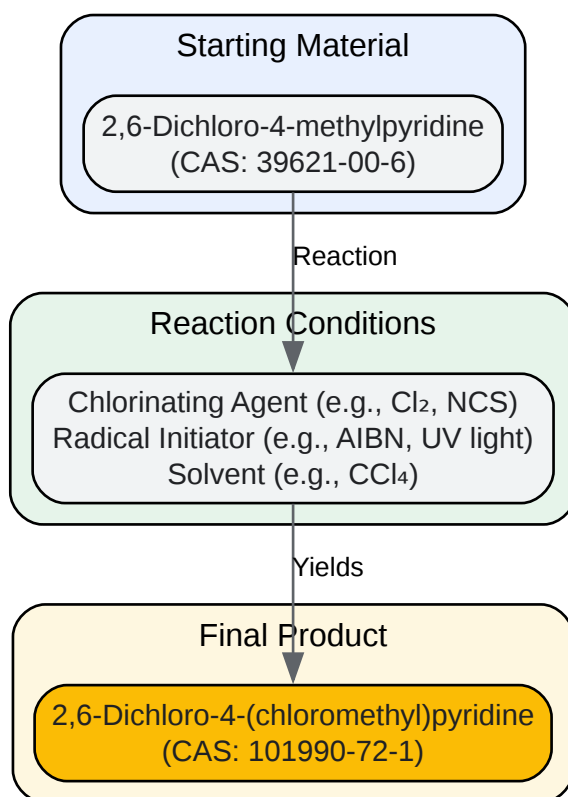
A summary of its key identifiers and computed physicochemical properties is presented below.

| Property | Value | Source |
|-------------------|---|--------|
| Molecular Formula | C ₆ H ₄ Cl ₃ N | [4] |
| Molecular Weight | 196.46 g/mol | [4] |
| IUPAC Name | 2,6-dichloro-3-(chloromethyl)pyridine | [5] |
| SMILES | <chem>C1=C(C=C(N=C1Cl)Cl)CCl</chem> | [4] |
| InChI Key | CMPPTKONDXHDBF-UHFFFAOYSA-N | [5] |
| Physical Form | Solid (predicted) | [6] |
| Melting Point | 58 °C | [6] |
| Boiling Point | 304.5±37.0 °C (Predicted) | [6] |
| Density | 1.680±0.06 g/cm ³ (Predicted) | [6] |

Synthesis Strategy: From Precursor to Product

The most common and logical synthetic route to **2,6-Dichloro-4-(chloromethyl)pyridine** involves the selective chlorination of the methyl group of its precursor, 2,6-dichloro-4-methylpyridine (CAS No. 39621-00-6).[7] This transformation leverages the enhanced reactivity of the "benzylic-like" protons of the methyl group, which are susceptible to free radical halogenation.

The causality behind this synthetic choice is the ability to achieve site-selective chlorination. The pyridine ring, being electron-deficient, deactivates the aromatic core towards electrophilic attack, while the methyl group, adjacent to this ring, is activated for radical abstraction. Common radical initiators such as 2,2'-azobisisobutyronitrile (AIBN) or exposure to UV light can be used to initiate the reaction with a chlorinating agent like chlorine gas (Cl₂) or N-chlorosuccinimide (NCS).[8]



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Caption: Synthetic workflow for **2,6-Dichloro-4-(chloromethyl)pyridine**.

Experimental Protocol: Radical Chlorination

The following is a representative, self-validating protocol derived from established methodologies for side-chain chlorination of substituted pyridines.[8]

- **Reactor Setup:** Charge a three-neck round-bottom flask, equipped with a magnetic stirrer, reflux condenser, and gas inlet tube, with 2,6-dichloro-4-methylpyridine (1.0 eq) and a suitable inert solvent such as carbon tetrachloride.
- **Initiator Addition:** Add a catalytic amount of a radical initiator, such as AIBN (0.02-0.1 eq).
- **Reaction Initiation:** Heat the mixture to reflux (approx. 77 °C for CCl₄).
- **Chlorination:** Bubble chlorine gas through the solution at a controlled rate or add N-chlorosuccinimide portion-wise. The reaction is exothermic and should be monitored.

- Causality Insight: The elevated temperature is necessary to induce the homolytic cleavage of the initiator, which generates the radicals required to start the chain reaction.
- Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to maximize the formation of the desired mono-chlorinated product and minimize over-chlorination.
- Workup: Upon completion, cool the reaction mixture to room temperature. Wash the organic phase with an aqueous solution of sodium bicarbonate to neutralize any HCl formed, followed by a brine wash.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure **2,6-dichloro-4-(chloromethyl)pyridine**.

Reactivity and Mechanistic Considerations

The synthetic value of **2,6-dichloro-4-(chloromethyl)pyridine** lies in its three distinct halogenated sites, which exhibit differential reactivity. This allows for sequential, site-selective functionalization.

Caption: Reactivity map of **2,6-Dichloro-4-(chloromethyl)pyridine**.

- Chloromethyl Group (-CH₂Cl): This is the most reactive site on the molecule. As a benzylic-like halide, the C-Cl bond is readily cleaved. It is an excellent substrate for nucleophilic substitution reactions (S_N2), making it a potent alkylating agent.^[9] This allows for the straightforward introduction of a wide variety of nucleophiles (e.g., amines, alcohols, thiols, carbanions), serving as a crucial handle for molecular elaboration.
- Ring Chlorines (C2 & C6): The two chlorine atoms attached directly to the pyridine ring are significantly less reactive than the chloromethyl group. They can undergo nucleophilic aromatic substitution (S_NAr), but this typically requires more forcing conditions (high temperature/pressure) or very strong nucleophiles.^[10] Their presence enhances the electrophilicity of the pyridine ring and offers opportunities for late-stage functionalization in a multi-step synthesis.

Applications in Drug Discovery and Agrochemicals

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in thousands of drug candidates and numerous FDA-approved drugs.^[11] Their ability to act as hydrogen bond acceptors and engage in π -stacking interactions, coupled with their metabolic stability, makes them a privileged structure in drug design.^{[12][13]}

2,6-Dichloro-4-(chloromethyl)pyridine serves as a versatile building block for accessing complex molecular architectures.^[14]

- **Pharmaceutical Synthesis:** It acts as a key intermediate for introducing the 2,6-dichloropyridine-4-methyl moiety into a larger molecule. This fragment can be crucial for tuning the steric and electronic properties of a drug candidate to optimize its binding affinity, selectivity, and pharmacokinetic profile.^[1]
- **Agrochemical Development:** The chlorinated pyridine core is a common feature in many modern herbicides and fungicides.^{[1][2]} This compound provides a direct route to building novel crop protection agents.
- **Creation of Chemical Libraries:** Its trifunctional nature allows it to be a central scaffold for creating diverse chemical libraries for high-throughput screening, accelerating the discovery of new lead compounds.^[12]

Safety, Handling, and Storage

As a reactive alkylating agent and chlorinated compound, **2,6-dichloro-4-(chloromethyl)pyridine** must be handled with appropriate precautions. The following information is synthesized from safety data for this and structurally related compounds.^{[5][15]}
^[16]

- **Hazard Classification:**
 - Harmful if swallowed, in contact with skin, or if inhaled.^[5]
 - Causes skin irritation and serious eye damage.^[5]
 - May cause respiratory irritation.^[5]

- Handling Precautions:
 - Use only in a well-ventilated area, preferably within a chemical fume hood.[15][17]
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18]
 - Avoid breathing dust, fumes, or vapors.[17]
 - Wash hands thoroughly after handling.[18]
- First Aid Measures:
 - In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[17]
 - In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[17]
 - If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[15]
 - If swallowed: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[17]
- Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]
 - Keep away from incompatible materials such as strong oxidizing agents.[17]
 - Store locked up.[17]

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